2-Chloro-6-ethylpyrimidin-4(3H)-one
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Overview
Description
2-Chloro-6-ethylpyrimidin-4(3H)-one is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Chloro-6-ethylpyrimidin-4(3H)-one typically involves the chlorination of 6-ethyl-4-hydroxypyrimidine. One common method includes reacting 6-ethyl-4-hydroxypyrimidine with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds as follows:
- Dissolve 6-ethyl-4-hydroxypyrimidine in an appropriate solvent, such as dichloromethane.
- Add thionyl chloride dropwise to the solution while maintaining the temperature at reflux.
- Continue refluxing the mixture for several hours until the reaction is complete.
- Remove the solvent under reduced pressure to obtain the crude product.
- Purify the product using recrystallization or column chromatography.
Industrial Production Methods
For industrial-scale production, the process may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the reproducibility and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-ethylpyrimidin-4(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation Reactions: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction Reactions: The compound can undergo reduction to form the corresponding amine derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines, ketones, aldehydes, and amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-6-ethylpyrimidin-4(3H)-one has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antibacterial activities.
Biological Research: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: It is employed in the synthesis of agrochemicals and specialty chemicals.
Material Science: The compound is used in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Chloro-6-ethylpyrimidin-4(3H)-one depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The compound can interact with molecular targets such as kinases, proteases, or nucleic acids, leading to the modulation of biological pathways. The exact mechanism involves the formation of covalent or non-covalent interactions with the target molecules, resulting in the inhibition or activation of specific biological processes.
Comparison with Similar Compounds
Similar Compounds
- 6-Ethyl-2-chloro-4-methoxypyrimidine
- 6-Ethyl-2-chloro-4-aminopyrimidine
- 6-Ethyl-2-chloro-4-thiopyrimidine
Uniqueness
2-Chloro-6-ethylpyrimidin-4(3H)-one is unique due to the presence of both a chlorine atom and a hydroxyl group on the pyrimidine ring This combination of functional groups allows for diverse chemical reactivity and the formation of various derivatives The hydroxyl group can participate in hydrogen bonding, enhancing the compound’s solubility and interaction with biological targets
Properties
IUPAC Name |
2-chloro-4-ethyl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c1-2-4-3-5(10)9-6(7)8-4/h3H,2H2,1H3,(H,8,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPTAIFYKRNBYGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)NC(=N1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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